(2S)-2-(4-[2-(3-[2,4-Difluorophenyl]-1-heptylureido)ethyl]phenoxy)-2-methylbutyric acid
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Overview
Description
- GW2331 is a bioactive chemical compound with the chemical formula C16H18O4.
- It is a ligand that interacts with peroxisome proliferator-activated receptors (PPARs), specifically PPARα and δ .
- PPARs are ligand-activated nuclear receptors involved in energy metabolism, homeostasis, and gene regulation .
- GW2331 has a Y-shaped structure, featuring a 2-methyl-2-phenoxybutanoic acid head that forms hydrogen bonds with polar residues in its binding site .
Preparation Methods
- Detailed synthetic routes and reaction conditions for GW2331 are not readily available in the literature.
- it is synthesized through chemical processes, and industrial production methods may involve modifications for scalability.
Chemical Reactions Analysis
- GW2331 likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific synthetic route.
- Major products formed during these reactions would require further investigation.
Scientific Research Applications
- GW2331 has potential applications in various fields:
Medicine: It may be explored for treating metabolic diseases, given its interaction with PPARs.
Chemistry: Researchers may study its reactivity and design derivatives.
Biology: Investigating its effects on cellular pathways and gene expression.
Industry: Possible use in drug development or as a research tool.
Mechanism of Action
- GW2331’s mechanism involves binding to PPARα and δ receptors.
- Activation of PPARα improves lipid profiles and glucose tolerance, while PPARδ’s exact function remains under investigation .
Comparison with Similar Compounds
- GW2331’s uniqueness lies in its specific interaction with PPARα and δ.
- Similar compounds include other PPAR ligands (e.g., fibrates) and related bioactive molecules.
Properties
Molecular Formula |
C27H36F2N2O4 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(2S)-2-[4-[2-[(2,4-difluorophenyl)carbamoyl-heptylamino]ethyl]phenoxy]-2-methylbutanoic acid |
InChI |
InChI=1S/C27H36F2N2O4/c1-4-6-7-8-9-17-31(26(34)30-24-15-12-21(28)19-23(24)29)18-16-20-10-13-22(14-11-20)35-27(3,5-2)25(32)33/h10-15,19H,4-9,16-18H2,1-3H3,(H,30,34)(H,32,33)/t27-/m0/s1 |
InChI Key |
VGSJXSLGVQINOL-MHZLTWQESA-N |
Isomeric SMILES |
CCCCCCCN(CCC1=CC=C(C=C1)O[C@@](C)(CC)C(=O)O)C(=O)NC2=C(C=C(C=C2)F)F |
Canonical SMILES |
CCCCCCCN(CCC1=CC=C(C=C1)OC(C)(CC)C(=O)O)C(=O)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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